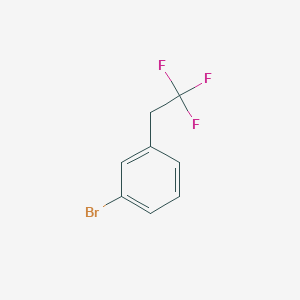

1-Bromo-3-(2,2,2-trifluoroethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVBJYBIGXUWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464427 | |

| Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163975-05-1 | |

| Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound of growing interest in the fields of medicinal chemistry and materials science. The unique electronic properties conferred by the trifluoroethyl and bromo substituents make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The trifluoroethyl group can enhance metabolic stability and lipophilicity, while the bromo moiety serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support its application in research and development.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 163975-05-1 | [1][2][3] |

| Molecular Formula | C₈H₆BrF₃ | [1][2] |

| Molecular Weight | 239.04 g/mol | [1][2] |

| Physical State | Liquid | - |

| Boiling Point | 106-108 °C at 56 mmHg | [1] |

| Density | Data not available | - |

| Refractive Index | Data not available | - |

| Solubility | Data not available | - |

Note: Physical properties such as density and refractive index are available for the isomeric compound (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS 434-42-4), which has a reported density of 1.555 g/mL at 25 °C and a refractive index of n20/D 1.487. These values should not be attributed to this compound without experimental verification.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis would likely involve established methods for the introduction of trifluoroethyl groups onto a brominated benzene ring or vice versa. The bromine atom on the aromatic ring makes this compound a versatile substrate for a variety of synthetic transformations.

Conceptual Synthesis Pathway

A plausible synthetic route could involve the trifluoroethylation of a suitable brominated precursor. The logical flow for such a synthesis is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

This conceptual pathway highlights a common strategy in organofluorine chemistry. The choice of catalyst, ligands, and reaction conditions would be critical for achieving high yield and selectivity.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the trifluoroethyl group. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The methylene protons would appear as a quartet due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the two carbons of the trifluoroethyl group. The carbon attached to the fluorine atoms would exhibit a characteristic quartet.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a triplet, for the three equivalent fluorine atoms, resulting from coupling to the adjacent methylene protons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be expected for the molecular ion and any bromine-containing fragments.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While some of its fundamental properties are documented, a comprehensive experimental characterization, including density, refractive index, solubility, and detailed spectroscopic data, is not yet fully available in the public domain. Further research to elucidate these properties and to develop robust synthetic protocols is warranted to facilitate its broader application in scientific research.

References

Sources

Executive Summary: A Versatile Fluorinated Building Block

An In-depth Technical Guide to 1-Bromo-3-(2,2,2-trifluoroethyl)benzene (CAS 163975-05-1)

This compound is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a reactive bromine atom and an electron-withdrawing trifluoroethyl group, makes it a valuable intermediate for introducing fluorinated moieties into complex molecular architectures. The bromine serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, while the trifluoroethyl group imparts desirable physicochemical properties such as increased metabolic stability and lipophilicity to target molecules.

This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for its effective utilization in a research and development setting.

Physicochemical & Spectroscopic Profile

The fundamental properties of a reagent are critical for experimental design, dictating choices in solvent, temperature, and purification techniques. The trifluoroethyl group significantly influences the compound's boiling point and density compared to its non-fluorinated analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 163975-05-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₆BrF₃ | [1][4][6][7] |

| Molecular Weight | 239.04 g/mol | [1][4][6] |

| Boiling Point | 106-108 °C at 56 mmHg | [1] |

| MDL Number | MFCD10697864 | [1][2][4][5][6] |

| SMILES | C1=CC(=CC(=C1)Br)CC(F)(F)F | [4][7] |

| InChI Key | CQVBJYBIGXUWPB-UHFFFAOYSA-N | [7] |

While detailed, verified spectroscopic data for this specific compound is not widely published in peer-reviewed journals, its structure allows for predictable spectral characteristics. Researchers should always confirm identity using standard analytical methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS). The predicted mass spectrum would show characteristic isotopic patterns for the single bromine atom.

Core Reactivity and Synthetic Logic

The synthetic utility of this compound is dominated by the interplay between its two key functional groups: the bromo substituent and the trifluoroethyl substituent. Understanding their electronic effects is paramount to predicting reaction outcomes.

-

Bromo Group (-Br): This group serves as the primary reactive site for forming new carbon-carbon and carbon-heteroatom bonds. It is an outstanding leaving group in palladium-catalyzed cross-coupling reactions.[8] While it is an ortho-, para-director in electrophilic aromatic substitution, it is also a deactivating group due to its inductive electron withdrawal.[9]

-

Trifluoroethyl Group (-CH₂CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic attack and acts as a meta-director.

The combination of a deactivating ortho-, para-director and a deactivating meta-director makes electrophilic aromatic substitution on this ring challenging and regioselectively complex. Therefore, the most logical and high-yielding transformations leverage the bromine atom.

Caption: Reactivity map of this compound.

Key Synthetic Transformations & Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is arguably the most critical reaction for this substrate, enabling the formation of a C(sp²)-C(sp²) bond to construct biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[8][10] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronate ester, using a palladium catalyst and a base.[10][11]

Causality in Protocol Design:

-

Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a classic choice, but more advanced catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) often provide higher yields and tolerate more functional groups at lower catalyst loadings.

-

Base: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[12] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice depends on the substrate's sensitivity; K₃PO₄ is often effective for less reactive partners.

-

Solvent: A polar aprotic solvent system, often with water, is used. Dioxane/water or Toluene/water are standard choices as they effectively dissolve both the organic and inorganic reagents and facilitate the reaction.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 3-(2,2,2-Trifluoroethyl)-[1,1'-biphenyl]

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.1-1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Grignard Reagent Formation

The transformation of the aryl bromide into a Grignard reagent (an organomagnesium halide) inverts its polarity, turning the formerly electrophilic carbon atom into a potent nucleophile and a strong base.[13][14] This reagent is highly valuable for reacting with electrophiles like aldehydes, ketones, esters, and CO₂.

Causality in Protocol Design:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources (like water or alcohols) and will be quenched instantly. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[13]

-

Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide.[14] Activation is necessary to initiate the reaction. This can be achieved mechanically (crushing the turnings) or chemically by adding a small initiator like iodine or 1,2-dibromoethane.[13][14] The latter is advantageous as the formation of ethylene gas provides a visual cue that the reaction has started.[14]

Protocol: Preparation of (3-(2,2,2-Trifluoroethyl)phenyl)magnesium Bromide

-

Apparatus Setup: Assemble an oven-dried, three-neck flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.

-

Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask and gently warm with a heat gun under a nitrogen atmosphere until the iodine vaporizes or bubbling is seen.

-

Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and load it into the dropping funnel.

-

Grignard Formation: Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. Once started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent, which should be used immediately in a subsequent reaction.[15]

Safety, Handling, and Storage

Proper handling is essential for both safety and experimental success.

-

Hazards: this compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[16][17]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1][18]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[19] Ensure all transfers are conducted carefully to prevent spills.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6] The compound should be kept in a well-ventilated area away from heat, sparks, or open flames.[16][20]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[19] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[21]

Conclusion

This compound stands out as a strategically valuable building block for modern organic synthesis. Its true power is unlocked not by treating it as a simple substituted benzene, but by leveraging the C-Br bond as a linchpin for sophisticated bond-forming reactions. The protocols and insights provided in this guide, particularly for Suzuki-Miyaura coupling and Grignard formation, offer a robust framework for researchers to confidently and effectively incorporate this fluorinated intermediate into their synthetic programs, accelerating the development of novel pharmaceuticals and advanced materials.

References

- This compound - Matrix Scientific. [URL: https://www.matrixscientific.com/1-bromo-3-2-2-2-trifluoroethyl-benzene-163975-05-1.html]

- eMolecules 1-Bromo-3-(2,2,2-trifluoroethyl)-benzene | 163975-05-1. [URL: https://www.fishersci.com/shop/products/emolecules-1-bromo-3-2-2-2-trifluoroethyl-benzene-163975-05-1-mfcd10697864/537686991]

- (1-Bromo-2,2,2-trifluoroethyl)benzene 95 434-42-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/737240]

- GPS Safety Summary - 1-bromo-3,4,5-trifluorobenzene - Aarti Industries. [URL: https://www.aarti-industries.com/media/technical_documents/AIL-GPS-025_1-bromo-3,4,5-trifluorobenzene.pdf]

- Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9831 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9831]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A16561]

- (1-Bromo-2,2,2-trifluoroethyl)benzene 95 434-42-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/737240]

- 1-(1-Bromo-2,2,2-trifluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | Matrix Scientific. [URL: https://www.matrixscientific.com/1-1-bromo-2-2-2-trifluoroethyl-3-fluoro-5-trifluoromethyl-benzene-1613518-91-4.html]

- 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene - CymitQuimica. [URL: https://www.cymitquimica.com/pdf/sds/EN/PC416620_EN.pdf]

- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/mno000075]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/152692]

- (1-Bromo-2,2,2-trifluoroethyl)benzene 95 434-42-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- CAS 163975-05-1 | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/cas/163975-05-1]

- 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene - Synquest Labs. [URL: https://www.synquestlabs.com/sds/2121-3-02]

- This compound | 163975-05-1 | FB85040 - Biosynth. [URL: https://www.biosynth.com/p/FB85040/1-bromo-3-2-2-2-trifluoroethyl-benzene]

- 163975-05-1 | PC104030 | this compound - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/1-bromo-3-2-2-2-trifluoroethyl-benzene-pc104030]

- 163975-05-1|this compound - BLDpharm. [URL: https://www.bldpharm.com/products/163975-05-1.html]

- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- 2252-44-0 | 1-Bromo-3-(trifluoromethoxy)benzene - Moldb. [URL: https://www.moldb.com/2252-44-0-m231784.html]

- Benzene, 1-bromo-3-(trifluoromethyl)- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C401785&Type=Mass]

- This compound - PubChemLite. [URL: https://pubchemlite.org/compound/1-bromo-3-(2,2,2-trifluoroethyl)benzene]

- Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9789 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9789]

- The Grignard Reaction - University of Rochester. [URL: https://www.sas.rochester.edu/chm/resource/assets/ur/206/25-the-grignard-reaction.pdf]

- (r)-3-methyl-3-phenyl-1-pentene - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0246]

- Grignard reagent - Wikipedia. [URL: https://en.wikipedia.org/wiki/Grignard_reagent]

- An In-depth Technical Guide to the Reactivity of 1-Bromo-3-nitrobenzene in Electrophilic Substitution - Benchchem. [URL: https://www.benchchem.com/pdf/technical-guide-1-bromo-3-nitrobenzene-reactivity.pdf]

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- (1-Bromo-2,2,2-trifluoroethyl)benzene - Oakwood Chemical. [URL: https://www.oakwoodchemical.com/p/070291]

- (1,2-Dibromo-1,2,2-trifluoroethyl)benzene | C8H5Br2F3 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Dibromo-1_2_2-trifluoroethyl_benzene]

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.com/JP/ja/support-download/brochure/039.pdf]

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [URL: https://www.youtube.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03525a]

- Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. [URL: https://pubs.acs.org/doi/10.1021/jacs.5c12117]

- Get Best Quality P-Bromo Fluoro Benzene - AD PHARMACHEM. [URL: https://adpharmachem.com/p-bromo-fluoro-benzene/]

- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/7%3A_The_Grignard_Reaction_(Experiment)]

- 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_its_Derivatives/16.

- Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx1.htm]

Sources

- 1. 163975-05-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. eMolecules 1-Bromo-3-(2,2,2-trifluoroethyl)-benzene | 163975-05-1 | MFCD10697864 | Fisher Scientific [fishersci.com]

- 3. CAS 163975-05-1 | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 163975-05-1 | FB85040 [biosynth.com]

- 5. 163975-05-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 163975-05-1|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - this compound (C8H6BrF3) [pubchemlite.lcsb.uni.lu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. community.wvu.edu [community.wvu.edu]

- 14. Grignard reagent - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fishersci.com [fishersci.com]

- 17. (1-溴-2,2,2-三氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 18. aarti-industries.com [aarti-industries.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 1-Bromo-3-(2,2,2-trifluoroethyl)benzene: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, a key building block in modern medicinal chemistry and materials science. The strategic placement of a bromine atom and a trifluoroethyl group on the aromatic ring imparts unique electronic and lipophilic properties, making it a valuable synthon for introducing fluorinated moieties in drug discovery programs. This document details the molecule's physicochemical properties, provides in-depth spectroscopic analysis, outlines a representative synthetic protocol, and explores its reactivity in pivotal cross-coupling reactions. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design.[1] The trifluoromethyl (CF₃) and related fluoroalkyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding affinity.[2] this compound (CAS: 163975-05-1) emerges as a particularly valuable reagent in this context.[3] It serves a dual purpose: the trifluoroethyl group acts as a metabolically stable lipophilic motif, while the bromine atom at the meta-position provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[4][5] This guide elucidates the core chemical principles and practical methodologies associated with this versatile compound.

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the benzene ring dictates the molecule's reactivity and physical characteristics.

}

Figure 1: Chemical Structure Diagram.

The physical and chemical properties are summarized in the table below. The high electronegativity of the fluorine atoms influences the molecule's electron density and boiling point.

| Property | Value | Source |

| CAS Number | 163975-05-1 | [3][6] |

| Molecular Formula | C₈H₆BrF₃ | [3][6][7] |

| Molecular Weight | 239.04 g/mol | [6] |

| Boiling Point | 106-108 °C / 56 mmHg | [6] |

| SMILES | C1=CC(=CC(=C1)Br)CC(F)(F)F | [7] |

| InChI Key | CQVBJYBIGXUWPB-UHFFFAOYSA-N | [7] |

Spectroscopic Characterization Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data represent expected values based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.0-7.5 ppm): Complex multiplet signals corresponding to the four aromatic protons. The substitution pattern prevents simple first-order splitting. Benzylic Protons (δ ~3.3 ppm): A quartet (q) results from the coupling of the methylene (-CH₂-) protons with the three adjacent fluorine atoms (³JHF ≈ 11 Hz).[8] |

| ¹³C NMR | Aromatic Carbons (δ 110-140 ppm): Six distinct signals are expected. The carbon attached to bromine (C-Br) will be shifted upfield, while the carbons attached to fluorine will show coupling (JCF). Benzylic Carbon (δ ~40 ppm): A quartet (q) due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 30 Hz).[8] CF₃ Carbon (δ ~125 ppm): A strong quartet (q) due to the three attached fluorine atoms (¹JCF > 270 Hz).[8] |

| ¹⁹F NMR | CF₃ Group (δ ~-66 ppm): A triplet (t) is expected due to coupling with the two adjacent benzylic protons (³JHF ≈ 11 Hz).[8] |

| Infrared (IR) | Aromatic C-H Stretch: ~3030 cm⁻¹. Aromatic C=C Stretch: 1450-1600 cm⁻¹.[9] C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. C-Br Stretch: 500-600 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 238 and 240 with an approximate 1:1 intensity ratio, which is the signature isotopic pattern for a molecule containing one bromine atom.[10][11] |

Synthesis Pathway and Experimental Protocol

While multiple synthetic routes exist for fluoroalkylated aromatics, a common strategy involves the radical trifluoroethylation of an appropriate aryl precursor. This approach is valued for its reliability and functional group tolerance.

}

Figure 2: Representative workflow for synthesis.

Detailed Experimental Protocol: Synthesis via Negishi Coupling

Causality: This protocol utilizes a Negishi cross-coupling, a powerful method for forming C(sp²)-C(sp³) bonds. m-Bromoiodobenzene is chosen as the starting material because the iodine is significantly more reactive towards oxidative addition to the palladium catalyst than the bromine, ensuring regioselective coupling at the C-I bond.

Materials:

-

m-Bromoiodobenzene (1.0 equiv)

-

(2,2,2-Trifluoroethyl)zinc bromide solution (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add m-bromoiodobenzene (1.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous DMF via syringe. Stir the mixture at room temperature until all solids have dissolved.

-

Reagent Addition: Slowly add the (2,2,2-trifluoroethyl)zinc bromide solution (1.5 equiv) to the reaction mixture via syringe at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a clear oil.

Trustworthiness Note: This protocol is self-validating. The progress can be rigorously monitored by TLC/GC-MS, and the final product's identity and purity must be confirmed by the spectroscopic methods detailed in Section 3.

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. This enables the facile introduction of the m-(trifluoroethyl)phenyl moiety into complex molecules.

A. Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[12][13] This is a cornerstone reaction in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.

Causality: The reaction is driven by a palladium(0) catalyst. A base is essential to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[14][15]

}

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination

This reaction is a powerful tool for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[16][17] Aryl amines are critical functional groups in a vast number of pharmaceuticals.

Causality: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. It involves the oxidative addition of the aryl bromide, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[16][18]

}

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its structure is optimized for versatility, providing a stable, lipophilic fluoroalkyl moiety and a reliable reactive site for building molecular complexity. The synthetic and reaction protocols described herein are based on robust, well-understood chemical principles, ensuring their applicability and scalability. As the demand for sophisticated, metabolically robust drug candidates continues to grow, the importance of key building blocks like this compound will undoubtedly increase, making it an indispensable tool in the chemist's arsenal.

References

-

Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9817. PubChem. [Link]

-

Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806. PubChem. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Benzene, 1-bromo-3-fluoro-. NIST WebBook. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

This compound. PubChemLite. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. ResearchGate. [Link]

-

Supporting Information. American Chemical Society. [Link]

-

Benzene, 1-bromo-3-(trifluoromethyl)-. NIST WebBook. [Link]

-

Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

Benzene, 1-bromo-3-(trifluoromethyl)-. NIST WebBook. [Link]

-

Starting with benzene, design a synthesis of m-bromoethylbenzene. Clutch Prep. [Link]

-

1-Bromoethyl benzene - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. American Chemical Society. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

-

Get Best Quality P-Bromo Fluoro Benzene. AD PHARMACHEM. [Link]

-

15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 163975-05-1 | FB85040 [biosynth.com]

- 4. jms.ump.edu.pl [jms.ump.edu.pl]

- 5. adpharmachem.com [adpharmachem.com]

- 6. 163975-05-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. PubChemLite - this compound (C8H6BrF3) [pubchemlite.lcsb.uni.lu]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

- 11. Benzene, 1-bromo-3-(trifluoromethyl)- [webbook.nist.gov]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, a valuable building block in medicinal chemistry and materials science. The trifluoroethyl moiety imparts unique physicochemical properties, including increased metabolic stability and lipophilicity, making its introduction into aromatic scaffolds a key strategy in drug design. This document details two primary, field-proven synthetic routes: a Wittig reaction-based approach and a Sandmeyer reaction pathway. Each route is presented with in-depth mechanistic discussions, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. The 2,2,2-trifluoroethyl group, in particular, is a bioisostere of the ethyl group that can significantly enhance the pharmacological profile of a molecule. Its high electronegativity and lipophilicity can improve metabolic stability, binding affinity, and membrane permeability. This compound serves as a versatile intermediate, allowing for further molecular elaboration through cross-coupling reactions at the bromine position, thereby providing access to a diverse range of novel chemical entities. This guide offers a detailed exploration of its synthesis, empowering researchers to efficiently produce this key building block.

Pathway 1: The Wittig Reaction Approach

This pathway constructs the trifluoroethyl group on the aromatic ring through a two-step sequence involving a Wittig reaction followed by catalytic hydrogenation. The readily available 3-bromobenzaldehyde serves as the starting material.

Reaction Scheme

Caption: Wittig reaction pathway for the synthesis of this compound.

Step 1: Synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium Bromide

The necessary Wittig reagent is prepared by the reaction of triphenylphosphine with 2,2,2-trifluoroethyl bromide.

Mechanism: This is a classic SN2 reaction where the phosphorus atom of triphenylphosphine acts as a nucleophile, displacing the bromide from the trifluoroethyl bromide to form the phosphonium salt.

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.0 eq) and a suitable anhydrous solvent such as acetonitrile or toluene.

-

Add 2,2,2-trifluoroethyl bromide (1.1 eq) to the stirred solution.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or ³¹P NMR spectroscopy until the triphenylphosphine is consumed (typically 24-48 hours)[1].

-

Cool the reaction mixture to room temperature, which may induce precipitation of the phosphonium salt. If not, the solvent can be partially removed under reduced pressure.

-

The crude product can be collected by filtration, washed with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting materials, and dried under vacuum to yield the white solid phosphonium salt[2].

Step 2: Wittig Reaction of 3-Bromobenzaldehyde

The synthesized phosphonium salt is then used to convert 3-bromobenzaldehyde into the corresponding trifluoroethenylbenzene derivative.

Mechanism: A strong base is used to deprotonate the phosphonium salt, forming a phosphorus ylide. This ylide then attacks the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate which collapses to an oxaphosphetane. The oxaphosphetane then decomposes to the desired alkene and triphenylphosphine oxide[3].

Experimental Protocol:

-

In a dry flask under an inert atmosphere, suspend (2,2,2-trifluoroethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to -78 °C and add a strong base such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise. Allow the mixture to stir at this temperature for 1 hour to ensure complete ylide formation.

-

Add a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 1-bromo-3-(2,2,2-trifluoroethenyl)benzene[4][5].

Step 3: Catalytic Hydrogenation

The final step involves the reduction of the double bond to yield the target molecule.

Mechanism: The alkene is hydrogenated in the presence of a palladium on carbon catalyst. The hydrogen gas adsorbs onto the surface of the palladium, and the alkene complexes with the metal. The hydrogen atoms are then transferred to the double bond, resulting in the saturated product.

Experimental Protocol:

-

Dissolve 1-bromo-3-(2,2,2-trifluoroethenyl)benzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary[6].

Pathway 2: The Sandmeyer Reaction Approach

This pathway utilizes a Sandmeyer reaction to introduce the bromo substituent onto a pre-formed trifluoroethyl-substituted aniline.

Reaction Scheme

Caption: Sandmeyer reaction pathway for the synthesis of this compound.

Step 1: Synthesis of 3-(2,2,2-Trifluoroethyl)aniline

The key intermediate for this pathway is 3-(2,2,2-trifluoroethyl)aniline. While not commercially available in large quantities, it can be synthesized from 3-nitrotoluene. A plausible, though not explicitly detailed in a single source, multi-step synthesis is outlined below.

Conceptual Synthesis of 3-(2,2,2-Trifluoroethyl)aniline:

-

Trifluoromethylation of 3-Nitrotoluene: Conversion of the methyl group to a trifluoromethyl group can be achieved through various methods, such as the use of antimony trifluoride (SbF₃) and a chlorine source (the "Swarts" reaction on a trichloromethyl intermediate) or more modern radical trifluoromethylation protocols.

-

Reduction of the Nitro Group: The resulting 3-(trifluoromethyl)nitrobenzene can be reduced to 3-(trifluoromethyl)aniline using standard conditions such as catalytic hydrogenation (H₂, Pd/C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl)[7].

-

Conversion of Trifluoromethyl to Trifluoroethyl: This is a challenging transformation. A possible, though not straightforward, route could involve reduction of the aniline to a less reactive intermediate, followed by a reaction sequence to introduce a methylene group adjacent to the trifluoromethyl group. A more direct synthesis of 3-(2,2,2-trifluoroethyl)aniline would be highly desirable.

Due to the complexity and lack of a well-established, high-yielding protocol for the synthesis of 3-(2,2,2-trifluoroethyl)aniline in the reviewed literature, this guide will proceed with the assumption that this intermediate can be obtained and will focus on the subsequent Sandmeyer reaction.

Step 2: Diazotization of 3-(2,2,2-Trifluoroethyl)aniline

The primary amine is converted to a diazonium salt, a highly versatile intermediate.

Mechanism: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms an N-nitrosamine, which then tautomerizes and dehydrates to yield the aryldiazonium salt.

Experimental Protocol:

-

Dissolve 3-(2,2,2-trifluoroethyl)aniline (1.0 eq) in a mixture of hydrobromic acid (48%) and water at 0-5 °C in a beaker with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution. The presence of excess nitrous acid can be tested with starch-iodide paper.

Step 3: Sandmeyer Bromination

The diazonium salt is then converted to the final product using a copper(I) bromide catalyst.

Mechanism: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. Copper(I) catalyzes the decomposition of the diazonium salt to an aryl radical with the loss of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product[8].

Experimental Protocol:

-

In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr) (1.2 eq) in concentrated hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the vigorously stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, the reaction mixture may be gently warmed (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with water, a dilute sodium hydroxide solution to remove any acidic impurities, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography[9].

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Wittig Reaction | Pathway 2: Sandmeyer Reaction |

| Starting Materials | 3-Bromobenzaldehyde, Triphenylphosphine, 2,2,2-Trifluoroethyl bromide | 3-(2,2,2-Trifluoroethyl)aniline |

| Number of Steps | 3 | 2 (from the aniline) |

| Key Reactions | Wittig Olefination, Catalytic Hydrogenation | Diazotization, Sandmeyer Bromination |

| Advantages | - Readily available starting materials. - Well-established and high-yielding reactions. - Avoids handling of potentially unstable diazonium salts in the final steps. | - Potentially shorter route if the starting aniline is accessible. - The Sandmeyer reaction is a robust and widely used transformation. |

| Disadvantages | - Requires the synthesis of the Wittig reagent. - Use of strong bases like n-butyllithium. - Catalytic hydrogenation requires specialized equipment. | - The key starting material, 3-(2,2,2-trifluoroethyl)aniline, is not readily available and its synthesis is not well-documented. - Diazonium salts can be unstable and potentially explosive if isolated. |

| Overall Feasibility | High, due to the reliability and documented nature of each step. | Moderate to low, primarily due to the challenge in obtaining the starting aniline. |

Characterization Data for this compound

-

Molecular Formula: C₈H₆BrF₃

-

Molecular Weight: 239.04 g/mol

-

Boiling Point: 106-108 °C at 56 mmHg

-

¹H NMR (CDCl₃): Chemical shifts will be characteristic of a 1,3-disubstituted benzene ring with a methylene group adjacent to a trifluoromethyl group.

-

¹³C NMR (CDCl₃): Signals will correspond to the aromatic carbons, the methylene carbon, and the trifluoromethyl carbon (quartet due to C-F coupling).

-

¹⁹F NMR (CDCl₃): A triplet corresponding to the CF₃ group.

-

Mass Spectrometry (EI): Molecular ion peaks at m/z corresponding to the isotopic distribution of bromine (¹⁹Br and ⁸¹Br) will be observed.

Note: Specific spectral data should be acquired and interpreted for each synthesized batch to confirm identity and purity.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. The Wittig reaction approach, starting from 3-bromobenzaldehyde, is currently the more practical and well-documented route for laboratory-scale synthesis due to the ready availability of starting materials and the reliability of the involved transformations. The Sandmeyer reaction pathway, while conceptually shorter, is hampered by the current lack of a straightforward and high-yielding synthesis for the key intermediate, 3-(2,2,2-trifluoroethyl)aniline. Further research into the efficient synthesis of this aniline derivative could, however, make the Sandmeyer route a more attractive option in the future. Researchers and drug development professionals are encouraged to consider the factors outlined in the comparative analysis to select the most appropriate synthetic strategy for their specific research objectives.

References

-

Chaliki, P. N., Magkoev, T. T., Gutnov, A. V., Demidov, O. P., Uchuskin, M. G., Trushkov, I. V., & Abaev, V. T. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846. [Link]

-

Leung, S. H., & Angel, S. A. (2004). A Highly Versatile One-Pot Aqueous Wittig Reaction. Journal of Chemical Education, 81(10), 1494. [Link]

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

-

Schweizer, E. E., & Bach, R. D. (1966). VINYLTRIPHENYLPHOSPHONIUM BROMIDE. Organic Syntheses, 46, 114. [Link]

-

Yokomatsu, T., Murano, T., Suemune, K., & Shibuya, S. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. European Journal of Organic Chemistry, 2003(18), 3619-3625. [Link]

-

Smith, A. B., III, Beiger, J. J., Davulcu, A. H., & Cox, J. M. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses, 82, 147. [Link]

-

Taylor, M. S., & Tudge, M. T. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10(30), 5793–5796. [Link]

-

Ali, M. A., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(12), 2645-2670. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Baskin, J. M., et al. (2012). Stabilized Wittig Olefination for Bioconjugation. Electronic Supplementary Information, Organic & Biomolecular Chemistry. [Link]

- U.S. Patent No. 6,333,434 B1. (2001).

-

Patel, S. B., et al. (2016). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences, 128(8), 1263-1269. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]

-

PubChem. (n.d.). 2-Nitro-5-(2,2,2-trifluoroethyl)aniline. [Link]

-

Doubtnut. (2019, September 23). Convert (i) 3-Methylaniline into 3-nitrotoluene. (ii) Aniline into 1,3,5 - tribromobenzene.... [Link]

-

European Patent Office. (2004). Process for preparing 3-chloro-5-nitrotoluene. [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. [Link]

- U.S. Patent No. 5,068,436. (1991).

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 163975-05-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

A Comprehensive Spectroscopic Guide to 1-Bromo-3-(2,2,2-trifluoroethyl)benzene

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene (CAS: 163975-05-1), a key intermediate in pharmaceutical and agrochemical research. Due to a scarcity of publicly available experimental spectra for this specific isomer, this document leverages foundational spectroscopic principles and comparative data from closely related structural analogs to present a predictive but robust characterization. We will dissect the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, synthetic chemists, and quality control specialists who require a reliable framework for confirming the synthesis and purity of this compound.

Introduction and Rationale

This compound is a substituted aromatic compound whose structural features—a bromine atom and a trifluoroethyl group on a benzene ring—make it a versatile building block. The precise placement of these functional groups at the 1 and 3 positions is critical for its intended reactivity in subsequent synthetic steps. Therefore, unambiguous structural confirmation is paramount.

Spectroscopic analysis provides the definitive method for verifying molecular structure. Each technique offers a unique piece of the puzzle: NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. This guide establishes a detailed spectroscopic baseline for this compound.

Chemical Identity:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₆BrF₃[1]

-

Molecular Weight: 239.03 g/mol [1]

-

CAS Number: 163975-05-1[2]

Our analytical approach involves predicting the spectral data based on established substituent effects and comparing these predictions with published data for analogous compounds, such as the isomeric 1-Bromo-4-(2,2,2-trifluoroethyl)benzene[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the arrangement of substituents on the aromatic ring.

¹H NMR Spectroscopy

Theoretical Basis: The chemical shift (δ) of a proton is influenced by its local electronic environment. Electronegative atoms and aromatic ring currents typically shift signals downfield (to a higher ppm). Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, with the coupling constant (J) providing information about the connectivity and spatial relationship of the coupled nuclei.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Predicted Shift (δ, ppm) | Multiplicity | Approx. J (Hz) | Assignment | Rationale |

| ~ 7.55 | s (broad) | - | H-2 | Positioned between two electron-withdrawing groups (Br and CH₂CF₃), leading to the most downfield shift. |

| ~ 7.45 | d | ~ 7.8 | H-4 | Ortho-coupled to H-5. Shifted downfield due to proximity to the bromine atom. |

| ~ 7.25 | t | ~ 7.8 | H-5 | Coupled to both H-4 and H-6, appearing as a triplet. |

| ~ 7.20 | d | ~ 7.8 | H-6 | Ortho-coupled to H-5. Least affected by the substituents, thus appearing most upfield. |

| ~ 3.40 | q | ~ 10.5 | -CH₂- | Methylene protons are coupled to the three fluorine atoms of the CF₃ group, resulting in a quartet. |

Methodology: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Caption: Molecular structure with proton assignments for NMR analysis.

¹³C NMR Spectroscopy

Theoretical Basis: Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom. The chemical shift is highly sensitive to the electronic environment, with carbons attached to electronegative atoms appearing further downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) is often observed and can be a powerful diagnostic tool.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~ 135-140 | C-3 | Aromatic carbon bearing the -CH₂CF₃ group. |

| ~ 133 | C-6 | Aromatic CH. |

| ~ 131 | C-5 | Aromatic CH. |

| ~ 129 | C-2 | Aromatic CH. |

| ~ 125.5 (q, ¹JCF ≈ 276 Hz) | -CF₃ | The trifluoromethyl carbon shows a large quartet due to one-bond coupling to three fluorine atoms. This is a highly characteristic signal. |

| ~ 123 | C-1 | Aromatic carbon bearing the bromine atom. The heavy atom effect of bromine shields this carbon. |

| ~ 122 | C-4 | Aromatic CH. |

| ~ 39.5 (q, ²JCF ≈ 30 Hz) | -CH₂- | The methylene carbon signal is split into a quartet by two-bond coupling to the fluorine atoms. |

Note: The assignments for aromatic CH carbons are tentative and may vary. 2D NMR techniques (HSQC/HMBC) would be required for definitive assignment.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. Specific bonds and functional groups have characteristic absorption frequencies.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3050-3100 | Aromatic C-H Stretch | Medium-Weak |

| ~ 1580, 1470 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~ 1260, 1160, 1120 | C-F Stretch | Strong, Multiple Bands |

| ~ 790, 700 | C-H Out-of-plane Bending | Strong |

| ~ 650-550 | C-Br Stretch | Medium |

The most prominent features in the IR spectrum will be the very strong C-F stretching absorptions between 1100 and 1300 cm⁻¹, which are characteristic of trifluoromethyl groups. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending region (below 900 cm⁻¹). For 1,3-disubstitution, strong bands are typically observed around 790 cm⁻¹ and 700 cm⁻¹.[4]

Mass Spectrometry (MS)

Theoretical Basis: In Electron Ionization (EI) Mass Spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M⁺˙) confirms the molecular weight. The presence of bromine is easily identified by its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two molecular ion peaks (M⁺˙ and [M+2]⁺˙) of almost equal intensity, separated by 2 m/z units.

Predicted Mass Spectrum (EI):

| m/z | Ion Identity | Rationale |

| 238/240 | [C₈H₆BrF₃]⁺˙ | Molecular Ion (M⁺˙) . The characteristic 1:1 isotopic pattern for bromine is the most definitive feature. |

| 159 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for bromo-aromatics. |

| 145 | [C₇H₄F₃]⁺ | Likely from benzylic cleavage and rearrangement. |

| 90 | [C₇H₆]⁺ | Loss of Br and CF₃. |

The presence of the M⁺˙/[M+2]⁺˙ doublet at m/z 238/240 is the primary confirmation of the elemental formula.

Integrated Analytical Workflow

A robust confirmation of structure requires the integration of data from all techniques. The workflow below illustrates the logical process from sample receipt to final structural verification.

Caption: Integrated workflow for the spectroscopic confirmation of molecular structure.

Conclusion

This guide outlines the expected spectroscopic characteristics of this compound. While based on predictive analysis and comparison with analogs, it provides a strong and reliable benchmark for researchers. Key confirmatory signals include:

-

¹H NMR: A quartet around 3.4 ppm for the -CH₂- group and a distinct pattern for four aromatic protons.

-

¹³C NMR: Two characteristic quartets for the -CF₃ (δ ~125.5 ppm, ¹JCF ≈ 276 Hz) and -CH₂- (δ ~39.5 ppm, ²JCF ≈ 30 Hz) carbons.

-

IR: Intense, multiple C-F stretching bands between 1100-1300 cm⁻¹.

-

MS: A molecular ion doublet at m/z 238/240 with roughly equal intensity, confirming the presence of one bromine atom.

By comparing experimental data against these predicted signatures, scientists can confidently verify the identity, purity, and isomeric integrity of their synthesized material.

References

Sources

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple spectral interpretation, offering insights into the theoretical underpinnings, practical experimental considerations, and the nuanced effects of the substituents on the proton chemical environment.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound featuring two distinct electron-withdrawing groups: a bromine atom and a 2,2,2-trifluoroethyl group. The bromine atom exerts its influence primarily through a combination of inductive withdrawal and resonance effects, while the trifluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. Understanding the ¹H NMR spectrum of this molecule is crucial for confirming its identity, assessing its purity, and predicting its reactivity in further chemical transformations. The interplay of the substituents at the meta-position leads to a complex and informative spectral pattern in the aromatic region, which will be the central focus of this guide.

Theoretical Analysis and Spectral Prediction

A definitive, publicly available ¹H NMR spectrum for this compound with full assignment is not readily found in the literature. However, a robust prediction can be made by analyzing the substituent effects and drawing comparisons with structurally related compounds.

Substituent Effects on the Aromatic System

-

Bromine: As a halogen, bromine is an ortho-, para-directing deactivator in electrophilic aromatic substitution. In terms of ¹H NMR, it deshields adjacent protons through its inductive effect, but can shield protons at the ortho and para positions to a lesser extent via resonance.

-

2,2,2-Trifluoroethyl Group (-CH₂CF₃): This group is strongly electron-withdrawing due to the three fluorine atoms, a phenomenon often referred to as a "-I effect". This inductive effect is transmitted through the sigma bonds and deshields the protons on the benzene ring. The methylene protons of this group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Predicted ¹H NMR Spectrum

Based on the additive effects of the substituents and data from similar structures, the following spectral characteristics are anticipated for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2 | ~7.55 | Singlet (or narrow triplet) | - | 1H |

| H-4 | ~7.45 | Doublet | Jortho ≈ 8.0 | 1H |

| H-5 | ~7.25 | Triplet | Jortho ≈ 8.0 | 1H |

| H-6 | ~7.35 | Doublet | Jortho ≈ 8.0 | 1H |

| -CH₂- | ~3.30 | Quartet | ³JH-F ≈ 10.5 | 2H |

Rationale for Predictions

-

Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the aromatic ring will appear in the range of δ 7.2-7.6 ppm. The exact chemical shifts are influenced by the combined electron-withdrawing nature of both substituents. H-2, situated between the two substituents, is expected to be the most deshielded. H-5, being para to the bromine and meta to the trifluoroethyl group, is likely the most shielded. The splitting patterns arise from ortho- and meta-couplings.

-

Methylene Protons (-CH₂-): The methylene protons are adjacent to both the aromatic ring and the trifluoromethyl group. Their chemical shift around 3.30 ppm is a result of these neighboring groups. The most prominent feature will be their splitting into a quartet due to coupling with the three equivalent fluorine atoms (³JH-F). Long-range coupling to aromatic protons may also be observed, potentially leading to a more complex multiplet. Long-range H-F coupling is a known phenomenon in fluorinated organic compounds.[1][2][3]

Spin-Spin Coupling Visualization

The coupling relationships within the molecule can be visualized as follows:

Caption: Predicted spin-spin coupling in this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the NMR sample has a profound effect on the resulting spectrum. Adherence to a meticulous experimental protocol is paramount for obtaining high-resolution data that is free from artifacts.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous peaks, complicating spectral analysis.

-

Solvent Selection: A deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte's peaks.[4] Chloroform-d (CDCl₃) is a suitable choice for this compound. Other common deuterated solvents include acetone-d₆, and DMSO-d₆.[4]

-

Concentration: For a standard ¹H NMR spectrum of a small molecule, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[4][5]

-

Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a separate small vial before transferring it to the NMR tube.[5] This allows for better mixing and the ability to filter the solution if any solid particles are present. Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines. Filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is a common internal standard for ¹H NMR, with its signal defined as 0.00 ppm. A small amount can be added to the sample for accurate chemical shift referencing.[4]

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially in the aromatic region.

-

Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

-

Number of Scans: For a sample of adequate concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate for small molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Integration: Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Experimental Workflow Diagram

Caption: Workflow for acquiring and processing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. A thorough understanding of the electronic effects of the bromine and trifluoroethyl substituents allows for a confident prediction of the chemical shifts and coupling patterns. The aromatic region is expected to show a complex multiplet system, while the aliphatic region will be characterized by a distinct quartet for the methylene protons due to strong coupling with the fluorine atoms. By following the detailed experimental protocol outlined in this guide, researchers can obtain a high-quality spectrum that, when properly analyzed, provides unambiguous confirmation of the molecule's structure.

References

- University of California, Riverside. (n.d.). How to Prepare Samples for NMR.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- ResearchGate. (n.d.). How to Prepare Samples for NMR.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- University College London. (n.d.). Sample Preparation.

-

Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

ACS Publications. (n.d.). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the 13C NMR of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool in this endeavor, providing unparalleled insight into the carbon framework of organic molecules. This guide offers a comprehensive exploration of the 13C NMR spectrum of 1-bromo-3-(2,2,2-trifluoroethyl)benzene, a compound of interest due to the presence of two distinct and influential substituents on the aromatic ring: a bromine atom and a trifluoroethyl group.

The strategic placement of a halogen and a fluorinated alkyl chain introduces complex electronic effects that significantly impact the 13C NMR spectrum. Understanding these effects is not merely an academic exercise; it is crucial for confirming molecular identity, assessing purity, and predicting reactivity in the context of medicinal chemistry and materials science. This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, provide a robust experimental protocol for acquiring high-quality data, and present a detailed analysis of the resulting spectrum.

Theoretical Framework: Substituent Effects on Aromatic 13C Chemical Shifts

The chemical shift of a carbon nucleus in a benzene ring is exquisitely sensitive to its electronic environment. Substituents alter the electron density at the various ring positions (ipso, ortho, meta, and para) through a combination of inductive and resonance effects, leading to predictable shielding or deshielding of the carbon nuclei.[1][2][3]

The Influence of the Bromo Group

Bromine is an electronegative atom that exerts a net electron-withdrawing inductive effect, which generally deshields adjacent carbon atoms. However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance, which tends to shield the ortho and para positions. For halogens like bromine, the inductive effect typically dominates, but the resonance contribution is not negligible.[4] The effect of the bromine atom on the directly bonded (ipso) carbon is particularly pronounced, causing a significant downfield shift.

The Influence of the 2,2,2-Trifluoroethyl Group

The trifluoroethyl group (-CH2CF3) is a strong electron-withdrawing group due to the intense inductive effect of the three fluorine atoms. This effect is transmitted through the sigma bonds to the aromatic ring, leading to a general deshielding of the ring carbons. The CF3 group itself exhibits a characteristic quartet in the 13C NMR spectrum due to one-bond coupling with the three fluorine atoms (¹JCF).[5] Similarly, the benzylic methylene carbon (-CH2-) will also be split into a quartet due to two-bond coupling with the fluorine atoms (²JCF).[5][6]

Additivity of Substituent Effects

To a first approximation, the chemical shifts of the aromatic carbons in this compound can be predicted by considering the additive effects of the bromo and trifluoroethyl substituents on the chemical shifts of a simple benzene ring (δ ≈ 128.5 ppm).[3][4] However, it is important to recognize that steric and electronic interactions between the two substituents can lead to deviations from simple additivity.

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

The acquisition of a high-quality 13C NMR spectrum of a fluorinated compound requires careful consideration of experimental parameters to ensure accurate chemical shift determination and resolution of carbon-fluorine couplings.[7][8]

Sample Preparation

-